molecular formula C21H25FN4O2 B2663060 1-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 1326863-96-0

1-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2663060
CAS No.: 1326863-96-0
M. Wt: 384.455
InChI Key: SQZFNTDLPNDASR-UHFFFAOYSA-N
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Description

This compound is a fluorinated heterocycle that contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . It is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The mass spectrum showed m/z 306.16 [M+H]+; calculated for C16H20FN3O2: M+H 306.15 .


Chemical Reactions Analysis

This compound can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is known that N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound’s potential for modification and its role as a molecular scaffold suggest it could be further explored for the development of new drugs . Its use in the synthesis of atypical antipsychotics and its potential as a scaffold for antimicrobials, antidepressants, and anticancer drugs indicate promising future directions .

Properties

IUPAC Name

1-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c22-15-4-5-18-16(12-15)19(25-10-6-14(7-11-25)20(23)27)17(13-24-18)21(28)26-8-2-1-3-9-26/h4-5,12-14H,1-3,6-11H2,(H2,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZFNTDLPNDASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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